2-fluoro-N-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
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Overview
Description
2-fluoro-N-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide typically involves multiple steps:
Formation of the Triazole Core: The triazole ring is often synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Propylthio Group: The propylthio group can be introduced through nucleophilic substitution reactions using propylthiol and suitable leaving groups.
Attachment of the Trifluoromethyl Phenyl Group: This step may involve the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Fluorination: The fluorine atom is typically introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction between the triazole derivative and a suitable benzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro or carbonyl groups if present in derivatives of the compound.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine, chlorine, and nitrating mixtures under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Functionalized aromatic compounds with various substituents.
Scientific Research Applications
Chemistry
In chemistry, 2-fluoro-N-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. The presence of the triazole ring and fluorinated groups suggests it may interact with biological targets such as enzymes and receptors, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, which are desirable traits in drug candidates.
Industry
In the industrial sector, this compound may be used in the development of specialty chemicals and advanced materials. Its unique chemical structure allows for the creation of polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the fluorinated groups enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects depending on the target.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- 2-fluoro-N-((5-(ethylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- 2-fluoro-N-((5-(butylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
Uniqueness
The uniqueness of 2-fluoro-N-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide lies in its specific combination of substituents. The propylthio group provides a balance between hydrophobicity and steric bulk, while the trifluoromethyl group enhances metabolic stability. The fluorine atom further increases the compound’s reactivity and binding affinity, making it a versatile molecule for various applications.
Properties
IUPAC Name |
2-fluoro-N-[[5-propylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F4N4OS/c1-2-10-30-19-27-26-17(12-25-18(29)15-8-3-4-9-16(15)21)28(19)14-7-5-6-13(11-14)20(22,23)24/h3-9,11H,2,10,12H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVUBRLEWZYXFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CNC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F4N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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